This compound is classified as an amino acid derivative, specifically falling under the categories of aromatic compounds, carboxylic acids, and primary amines. Its empirical formula is , and it has a molecular weight of approximately 190.20 g/mol. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water. The compound can be sourced from various chemical suppliers and is often utilized in research settings for its biochemical properties .
The synthesis of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride typically involves several methods that ensure the correct stereochemistry of the product:
The molecular structure of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride features a central carbon atom bonded to an amino group, a carboxylic acid group, and a phenyl ring substituted with a cyano group.
N[C@@H](Cc1cccc(c1)C#N)C(O)=O
ZHUOMTMPTNZOJE-VIFPVBQESA-N
The compound exhibits a three-dimensional arrangement that plays a critical role in its interaction with biological targets, particularly enzymes and receptors .
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride can undergo several chemical reactions:
The mechanism of action for (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride largely depends on its interactions within biological systems:
Studies have indicated that modifications to the phenyl ring or amino group can significantly alter binding affinities and biological activities, making this compound a subject of interest in drug design .
The physical and chemical properties of (S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride are critical for its application in research:
The compound is stable under standard laboratory conditions but should be stored away from strong oxidizing agents .
(S)-2-Amino-3-(3-cyanophenyl)propanoic acid hydrochloride has diverse applications across various fields:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: